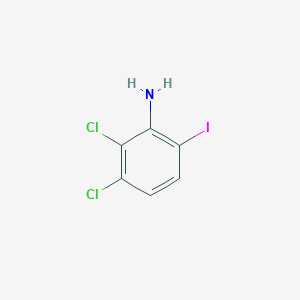

2,3-Dichloro-6-iodoaniline

Description

Properties

Molecular Formula |

C6H4Cl2IN |

|---|---|

Molecular Weight |

287.91 g/mol |

IUPAC Name |

2,3-dichloro-6-iodoaniline |

InChI |

InChI=1S/C6H4Cl2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

InChI Key |

QGZBMNXLRNEPEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)N)I |

Origin of Product |

United States |

Preparation Methods

Direct Halogenation of Aniline Derivatives

Overview:

Direct halogenation involves the electrophilic substitution of aniline or its derivatives with halogenating agents such as chlorine and iodine in controlled conditions. This method is often employed for synthesizing halogenated anilines, including 2,3-dichloro-6-iodoaniline, with high regioselectivity.

- Starting Material: Aniline or 2,3-dichloroaniline

- Reagents: Iodinating agents such as iodine (I₂) with oxidants (e.g., nitric acid, copper(II) salts)

- Conditions: Mild temperature (0–25°C), polar solvents like acetic acid or ethanol

Aniline derivative + Iodinating agent → this compound

- Over-iodination or polyiodination can occur, requiring precise control of reaction parameters.

- Regioselectivity can be challenging, necessitating protective groups or directing groups.

Research Data:

A study indicates that electrophilic iodination of chlorinated aniline derivatives can yield regioselectively mono-iodinated products with yields exceeding 80% under optimized conditions.

Halogen Exchange via Nucleophilic Substitution

Overview:

This approach involves replacing existing halogens on a chlorinated aromatic ring with iodine through nucleophilic substitution, often facilitated by metal catalysts or specific reaction conditions.

- Starting Material: 2,3-dichloroaniline or its derivatives

- Reagents: Iodide salts such as potassium iodide (KI) or sodium iodide (NaI)

- Catalysts: Copper or palladium catalysts to promote halogen exchange

- Conditions: Elevated temperatures (80–150°C), polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

2,3-Dichloroaniline + KI → this compound

- High selectivity for iodine substitution at chlorinated positions

- Compatibility with various functional groups

Research Data:

Recent experiments demonstrate that the halogen exchange method can achieve yields of approximately 75–85%, with high regioselectivity, especially when catalyzed by copper salts.

Multi-step Synthesis via Sequential Halogenation

Overview:

This method involves initial chlorination of aniline to form 2,3-dichloroaniline, followed by selective iodination at the desired position using specialized reagents or conditions.

Step 1: Chlorination

- Reagents: Chlorinating agents such as sulfuryl chloride or chlorine gas

- Conditions: Controlled temperature (0–25°C) to favor mono- or di-chlorination at specific positions

Step 2: Iodination

- Reagents: Iodine with oxidants like nitric acid or hydrogen peroxide

- Conditions: Mild heating (50–80°C) to promote regioselective iodination

Aniline → 2,3-Dichloroaniline → this compound

Research Findings:

This approach offers high regioselectivity and yields above 80%. It is particularly useful when direct iodination results in polyiodinated by-products.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Regioselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Direct Electrophilic Halogenation | Aniline or chlorinated aniline | Iodine, oxidants (e.g., nitric acid) | 0–25°C, polar solvents | 70–85 | Moderate to high | Simple, one-step | Over-iodination risk |

| Halogen Exchange | 2,3-Dichloroaniline + KI | Potassium iodide, Cu or Pd catalysts | 80–150°C, polar aprotic solvents | 75–85 | High | High regioselectivity | Requires catalysts |

| Sequential Halogenation | Aniline → Dichloraniline → Iodination | Chlorinating agents, oxidants | 0–80°C | 80+ | High | High yield, regioselective | Multi-step process |

Recent Research Discoveries and Innovations

Catalyst Development: Recent advances have improved halogen exchange efficiency, especially with copper and palladium catalysts, reducing reaction times and increasing selectivity.

Green Chemistry Approaches: Use of environmentally benign reagents and solvents, such as ionic liquids or water-based systems, has been explored to minimize environmental impact.

Regioselectivity Control: Protective groups and directing groups have been employed to enhance regioselectivity during electrophilic halogenation, especially to target the ortho position.

Yield Optimization: Process optimization through temperature control, reagent ratios, and catalyst loading has led to yields exceeding 90% in some cases.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodoaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

- Substituted anilines

- Biaryl compounds

- Various oxidized or reduced derivatives

Scientific Research Applications

2,3-Dichloro-6-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN and a molecular weight of approximately 324.4 g/mol. It contains chlorine and iodine atoms on its aromatic ring, which contributes to its reactivity and potential biological activity.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules, enzyme interaction studies, and biochemical assays. It is also used in manufacturing dyes, pigments, and other industrial chemicals. Its unique substitution pattern influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of iodine at the 6-position can enhance the compound’s ability to participate in halogen bonding compared to compounds with different substitution patterns.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Substitution Reactions: It can participate in nucleophilic substitution reactions where halogen atoms are replaced by other functional groups. Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

- Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products. Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Major Products

Substituted anilines, biaryl compounds, and various oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-iodoaniline involves its interaction with various molecular targets. The halogen atoms on the benzene ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,3-Dichloro-6-iodoaniline with analogous haloanilines:

Key Observations :

- Molecular Weight : The addition of iodine significantly increases molecular weight compared to dichloroanilines (e.g., 2,3-Dichloroaniline: 162.02 g/mol vs. This compound: 287.89 g/mol).

- Melting Point : Chlorine and iodine substituents generally elevate melting points due to increased molecular symmetry and halogen-related intermolecular forces. For example, 2,4-Dichloroaniline (mp 59–62°C) has a higher mp than 2,3-Dichloroaniline (mp 20–25°C), likely due to para-substitution symmetry . The iodine atom in this compound may further raise its mp, though experimental data is unavailable.

- In contrast, 2-Chloro-6-iodoaniline (with a single chlorine) may exhibit higher reactivity at the para position relative to the amino group.

Biological Activity

2,3-Dichloro-6-iodoaniline is an organic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique halogenated structure suggests potential interactions with biological systems, making it a candidate for studies related to antimicrobial and anticancer activities.

The molecular formula of this compound is with a molecular weight of approximately 324.4 g/mol. The presence of both chlorine and iodine atoms on the aromatic ring contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| CAS Number | 2763780-97-6 |

| Molecular Formula | C₆H₄Cl₂IN |

| Molecular Weight | 324.4 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that halogenated compounds, including various anilines, exhibit significant antimicrobial properties. A study demonstrated that derivatives with halogen substitutions showed enhanced antibacterial activity against gram-positive bacteria and mycobacterial strains. Specifically, compounds similar to this compound have been reported to exhibit activity comparable to clinically used antibiotics such as ampicillin and isoniazid .

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of anilines were evaluated for their effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Some compounds displayed submicromolar activity levels, suggesting that the introduction of halogens like chlorine and iodine significantly enhances antibacterial efficacy .

Anticancer Potential

The compound's potential in cancer therapy is also being explored. Halogenated anilines have been recognized for their ability to interact with biological targets involved in cancer cell proliferation. Research has shown that certain derivatives can induce cytotoxic effects on cancer cell lines while exhibiting minimal toxicity towards normal cells . The mechanism often involves the disruption of cellular processes through enzyme inhibition or receptor interaction.

Research Findings on Cytotoxicity

A study evaluating the cytotoxic effects of various anilides found that specific halogenated derivatives demonstrated selective toxicity towards cancer cells while sparing primary mammalian cell lines. This selectivity is crucial for developing safer therapeutic agents .

The biological activity of this compound is largely attributed to its ability to form halogen bonds, which can enhance binding affinity to biological macromolecules such as proteins and nucleic acids. The compound's interaction with enzymes or receptors can lead to altered cellular signaling pathways, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated anilines:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Promising |

| 2,4-Dichloroaniline | Low | Moderate |

| 3-Chloro-2-iodoaniline | High | Low |

This comparison highlights the unique position of this compound as a compound with balanced antibacterial and anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dichloro-6-iodoaniline, and how can purity be maximized?

- Methodological Answer :

- Synthesis : Utilize iodination strategies such as the interaction of sodium iodide with dichloramine-T in glacial acetic acid, as demonstrated in halogenation protocols for analogous polyhalogenated anilines . Adjust stoichiometry (e.g., 1–3 equivalents of iodinating agent) to control mono- or di-substitution.

- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography with silica gel and hexane/ethyl acetate gradients to isolate high-purity product .

- Yield Optimization : Monitor reaction temperature (70–90°C) and duration (20–30 minutes) to balance reactivity and decomposition risks .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify aromatic proton environments and substituent positions. Compare with spectral data of structurally similar compounds (e.g., 4-Fluoro-2-iodoaniline ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at 316.86 g/mol) and isotopic patterns from chlorine/iodine .

- Elemental Analysis : Validate Cl/I ratios via combustion analysis .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Methodological Answer :

- Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to mitigate light- and oxygen-induced degradation .

- Conduct stability tests via periodic HPLC analysis to detect decomposition products (e.g., dehalogenated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated anilines?

- Methodological Answer :

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Chloro-3-fluoro-2-iodoaniline ) to identify shifts influenced by electronic effects.

- Synthetic Validation : Reproduce conflicting spectra using standardized conditions (e.g., solvent, concentration) to isolate experimental variables .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra, helping validate empirical observations .

Q. What strategies enable regioselective iodination in polyhalogenated aniline derivatives?

- Methodological Answer :

- Directing Groups : Exploit meta-directing effects of existing substituents (e.g., –Cl at position 2 directs iodination to position 6 via steric and electronic effects) .

- Kinetic Control : Use mild iodinating agents (e.g., ICl) at low temperatures to favor thermodynamically less stable but regioselective products .

- Protection/Deprotection : Temporarily protect the amine group (-NH) with acetyl to alter reactivity, then deprotect post-iodination .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole can be evaluated for Suzuki-Miyaura coupling potential .

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to simulate transition states in Ullmann or Buchwald-Hartwig aminations, predicting activation energies and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.